5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine
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Overview
Description
5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine is an organic compound characterized by a pyridine ring substituted with a methoxyphenylmethylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine typically involves the reaction of 2-methylpyridine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-2-methylpyridine
- 5-{[(4-Methylphenyl)methyl]sulfanyl}-2-methylpyridine
- 5-{[(4-Methoxyphenyl)methyl]sulfinyl}-2-methylpyridine
Uniqueness
5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine is unique due to the presence of both a methoxyphenylmethylsulfanyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
812637-22-2 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-2-methylpyridine |
InChI |
InChI=1S/C14H15NOS/c1-11-3-8-14(9-15-11)17-10-12-4-6-13(16-2)7-5-12/h3-9H,10H2,1-2H3 |
InChI Key |
YXJJGNYNLNDAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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